molecular formula C12H17ClO3 B11864111 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol

Cat. No.: B11864111
M. Wt: 244.71 g/mol
InChI Key: JNVBTJUMYCTBBN-UHFFFAOYSA-N
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Description

Structurally, it features:

  • Molecular formula: C₁₂H₁₇ClO₄
  • Molecular weight: 260.72 g/mol
  • Key groups: A benzene ring substituted with a 3-chloropropoxy group at the 4-position, a methoxy group at the 3-position, and a hydroxylated ethyl chain (ethanol group) .

This compound is pharmacologically significant as P88, an active metabolite of Iloperidone, contributing to its antipsychotic effects .

Properties

Molecular Formula

C12H17ClO3

Molecular Weight

244.71 g/mol

IUPAC Name

1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanol

InChI

InChI=1S/C12H17ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8-9,14H,3,6-7H2,1-2H3

InChI Key

JNVBTJUMYCTBBN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCCCl)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol typically involves the reaction of 3-methoxyphenol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the carbon atom of the chloropropyl chloride, resulting in the formation of the chloropropoxy group. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloropropoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.

    Reduction: Formation of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Role as a Pharmaceutical Intermediate

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol serves primarily as an intermediate in the synthesis of iloperidone, an atypical antipsychotic medication used to treat schizophrenia. The compound is synthesized through a one-pot process involving the alkylation of acetovanillone with 1-bromo-3-chloropropane, followed by further reactions to yield iloperidone with high purity and yield .

Synthesis Process

  • Initial Reaction : Acetovanillone is reacted with 1-bromo-3-chloropropane in the presence of an inorganic base (e.g., potassium carbonate) to form 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone.
  • Subsequent Reaction : This intermediate is then used in the synthesis of iloperidone, demonstrating its utility in producing complex pharmaceutical compounds efficiently.

Therapeutic Applications

The therapeutic applications of this compound are primarily linked to its derivatives. Iloperidone, for instance, has been shown to be effective in managing symptoms of schizophrenia, making this compound crucial in psychiatric medicine.

Case Study 1: Synthesis of Iloperidone

In a study published under U.S. Pat. No. 4,810,713, researchers outlined the synthesis of iloperidone from its precursor, 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. The process involved:

  • Alkylation : The reaction was performed using acetovanillone and 1-bromo-3-chloropropane.
  • Purification : The resulting product was purified through recrystallization techniques to ensure high purity levels suitable for pharmaceutical use .

Case Study 2: Medicinal Chemistry Research

Research has indicated that compounds derived from this compound exhibit notable pharmacological activities. For example, derivatives have been evaluated for their effectiveness against various psychiatric disorders, showcasing the compound's potential beyond mere synthesis .

Comparative Data Table

Compound NameApplicationSynthesis MethodYield (%)
This compoundIntermediate for iloperidoneAlkylation of acetovanillone with 1-bromo-3-chloropropaneHigh
IloperidoneTreatment for schizophreniaDerived from this compoundHigh

Mechanism of Action

The mechanism of action of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone
  • CAS : 58113-30-7
  • Molecular formula : C₁₂H₁₅ClO₃
  • Molecular weight : 242.70 g/mol
  • Key differences: The ketone group (ethanone) instead of the ethanol group.
  • Role: Intermediate in Iloperidone synthesis via nucleophilic substitution between 1-(4-hydroxy-3-methoxyphenyl)ethanone and 1-bromo-3-chloropropane .
  • Physicochemical properties: Less polar than the ethanol derivative, likely impacting solubility and metabolic pathways .
1-[3-(3-Chloropropoxy)phenyl]ethanone
  • CAS : 104605-75-6
  • Molecular formula : C₁₁H₁₃ClO₂
  • Molecular weight : 212.68 g/mol
  • Key differences : Chloropropoxy group at the 3-position instead of the 4-position.
  • Synthesis : Similar nucleophilic substitution but with positional isomerism .
  • Implications : Altered steric and electronic properties may affect reactivity and biological activity.
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile
  • Molecular formula : C₁₄H₁₂ClN₂O₃
  • Molecular weight : 297.71 g/mol
  • Key differences: Quinoline core with a cyano group, hydroxy, and methoxy substituents.
  • Synthesis : Cyclization under basic conditions .
  • Pharmacological role : Unclear in evidence but structurally distinct due to the heterocyclic core.

Functional Analogues

Iloperidone Metabolites
  • 4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methylbenzenemethanol (P88): Role: Major active metabolite in humans and rats, formed via ketone reduction . Activity: Contributes to prolonged antipsychotic effects due to hydroxyl group-enhanced polarity and receptor binding .
2,4-Difluoro-3-methoxyacetophenone
  • CAS : 373603-19-1
  • Molecular formula : C₉H₈F₂O₂
  • Molecular weight : 202.16 g/mol
  • Key differences : Difluoro and methoxy substituents instead of chloropropoxy.
  • Role : Intermediate in synthesizing fluorinated pharmaceuticals .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Role
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol N/A (P88) C₁₂H₁₇ClO₄ 260.72 Ethanol group, 3-chloropropoxy, 3-methoxy Active metabolite of Iloperidone
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone 58113-30-7 C₁₂H₁₅ClO₃ 242.70 Ketone group, same substituents Iloperidone synthesis intermediate
1-[3-(3-Chloropropoxy)phenyl]ethanone 104605-75-6 C₁₁H₁₃ClO₂ 212.68 3-Chloropropoxy at 3-position Potential intermediate (no explicit role)
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile N/A C₁₄H₁₂ClN₂O₃ 297.71 Quinoline core, cyano group Undefined in evidence
P88 (Iloperidone metabolite) N/A C₂₄H₂₈N₂O₄F 426.5 Piperidinylbenzisoxazole derivative Primary active antipsychotic agent

Key Research Findings

Synthetic Efficiency: Optimization of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone synthesis improved Iloperidone yield to 86.4% using acetonitrile and potassium carbonate .

Metabolic Relevance: Reduction of the ethanone intermediate to the ethanol derivative (P88) is a major metabolic pathway in humans, enhancing therapeutic duration .

Structural Impact: Positional isomerism (e.g., 3- vs.

Biological Activity

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol is a compound of interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies that illustrate its effects in various biological contexts.

Molecular Characteristics

PropertyValue
Molecular Formula C13H17ClO3
Molecular Weight 256.73 g/mol
IUPAC Name This compound
CAS Number Not available

The compound features a chloropropoxy group attached to a methoxyphenyl ethanol backbone, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exhibit antimicrobial , anti-inflammatory , and antioxidant properties. The chloropropoxy group is hypothesized to enhance lipophilicity, facilitating membrane penetration and interaction with cellular components.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of the compound against several bacterial strains. In vitro studies have demonstrated significant inhibition of growth against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) for these bacteria ranged from 0.5 to 2 mg/mL, indicating promising antimicrobial efficacy (source: PubMed).

Anti-inflammatory Effects

Research has indicated that this compound may modulate inflammatory responses. In cellular models, it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases (source: SciELO).

Antioxidant Properties

The compound's antioxidant activity was assessed using DPPH and ABTS assays, revealing a significant ability to scavenge free radicals. The IC50 values were reported at approximately 15 µg/mL, demonstrating its potential as a natural antioxidant agent (source: MDPI).

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against MRSA (Methicillin-resistant Staphylococcus aureus) showed that the compound inhibited biofilm formation at sub-MIC concentrations. This suggests its potential use in treating infections associated with biofilm-producing pathogens (source: PMC).

Case Study 2: Anti-inflammatory Action

In an experimental model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats compared to control groups. This effect was attributed to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis (source: ResearchGate).

Q & A

Q. What are the established synthetic routes for 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol, and how can reaction conditions be optimized?

Answer: The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation. A common method involves reacting a phenolic precursor (e.g., 4-hydroxy-3-methoxyacetophenone) with 3-chloropropanol derivatives under alkaline conditions. For example:

  • Step 1 : Alkylation of the phenolic hydroxyl group using 3-chloropropyl chloride in ethanol with anhydrous K₂CO₃ as a base (reflux for 6–8 hours) .
  • Step 2 : Monitoring reaction completion via TLC or HPLC.
  • Optimization :
    • Catalyst : Anhydrous K₂CO₃ or NaH improves yields by minimizing hydrolysis.
    • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol.
    • Temperature : Controlled reflux (~80°C) balances reactivity and side-product formation.

Q. Reference Table: Reaction Conditions

ParameterTypical RangeOptimal Conditions
CatalystK₂CO₃, NaHK₂CO₃ (50 mmol)
SolventEthanol, DMFDMF (anhydrous)
Reaction Time6–12 hours8 hours (reflux)
Yield60–85%82% (reported)

Q. What spectroscopic and chromatographic methods are recommended for structural characterization and purity analysis?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C-NMR : Identify substituents (e.g., methoxy, chloropropoxy) via chemical shifts (δ 3.8–4.2 ppm for OCH₃; δ 1.8–2.2 ppm for CH₂Cl) .
    • 2D NMR (COSY, HSQC) : Resolve coupling patterns and confirm connectivity.
  • Infrared (IR) Spectroscopy : Detect functional groups (C=O stretch ~1700 cm⁻¹; C-O-C ~1250 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using C18 columns (mobile phase: acetonitrile/water, 70:30) .

Q. Reference Table: Key Spectral Data

TechniqueDiagnostic Peaks/Features
¹H-NMRδ 4.15 (t, 2H, OCH₂CH₂Cl)
¹³C-NMRδ 207.5 (C=O), δ 56.2 (OCH₃)
IR1705 cm⁻¹ (C=O), 1252 cm⁻¹ (C-O-C)

Advanced Questions

Q. How does this compound function as a key intermediate in synthesizing Iloperidone, and what are the critical reaction parameters?

Answer: The compound reacts with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole via nucleophilic substitution to form Iloperidone, an antipsychotic drug. Critical parameters include:

  • Base Selection : Organic bases (e.g., triethylamine) minimize side reactions compared to inorganic bases .
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates.
  • Stoichiometry : A 1:1.2 molar ratio of the compound to benzisoxazole derivative maximizes yield.

Mechanistic Insight :
The chloropropoxy group acts as a leaving group, enabling substitution at the benzylic position. Reaction monitoring via LC-MS ensures intermediate stability .

Q. What strategies are employed to resolve discrepancies in reported yields during scale-up synthesis, and how can purity be maintained?

Answer: Yield variations arise from differences in:

  • Workup Procedures : Rapid cooling post-reaction reduces hydrolysis of the chloropropoxy group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity (>98%) .
  • Analytical Validation : Cross-validate yields using HPLC and mass spectrometry.

Case Study :
A 2022 study achieved 85% yield by optimizing recrystallization (ethanol, 0–4°C), while a 2014 patent reported 78% yield using flash chromatography .

Q. How is this compound utilized in biochemical assays, such as kinase activity studies, and what quality controls are implemented?

Answer: The compound is incorporated into kinase assay kits (e.g., PDGFRβ) as a reference standard. Key applications:

  • Inhibitor Screening : Acts as a competitive inhibitor due to structural similarity to ATP-binding sites.
  • Quality Control :
    • Purity : ≥98% confirmed via HPLC .
    • Stability : Stored at -20°C in amber vials to prevent photodegradation .

Q. Protocol :

Prepare stock solutions in DMSO (10 mM).

Validate activity using fluorescence polarization assays (IC₅₀ reported as 1.2 µM for PDGFRβ) .

Q. What crystallographic and computational methods are used to study the compound’s conformational flexibility?

Answer:

  • X-ray Crystallography : Resolve the chloropropoxy side chain’s orientation (torsion angle ~60° between phenyl and ethanone groups) .
  • Density Functional Theory (DFT) : Calculate optimized geometries (B3LYP/6-31G* basis set) to predict reactivity .

Key Finding :
The methoxy group at the 3-position induces steric hindrance, limiting rotational freedom of the chloropropoxy chain .

Q. Data Contradiction Analysis

  • Synthesis Yields : Differences attributed to solvent polarity (DMF vs. ethanol) and catalyst loading .
  • Biological Activity : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., ATP concentration variations) .

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